

11-Oxahomoaminopterin: A Technical Deep-Dive into its Antifolate Mechanism of Action

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Compound of Interest

Compound Name: 11-Oxahomoaminopterin

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This technical guide provides a comprehensive overview of the mechanism of action of **11-Oxahomoaminopterin** as an antifolate agent. Drawing from available research, this document details its biochemical interactions, cellular transport, and enzymatic inhibition, offering insights for professionals in drug development and oncology research.

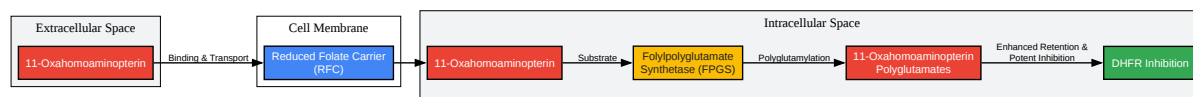
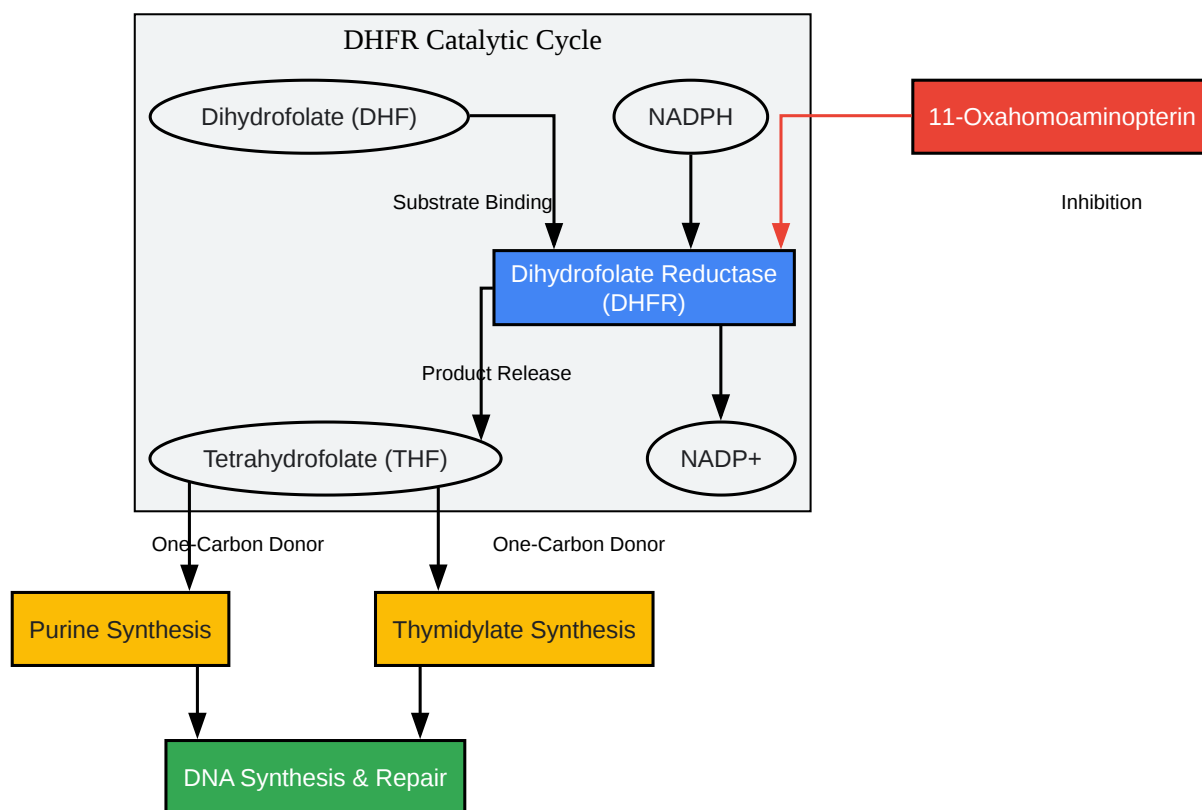
Introduction to 11-Oxahomoaminopterin

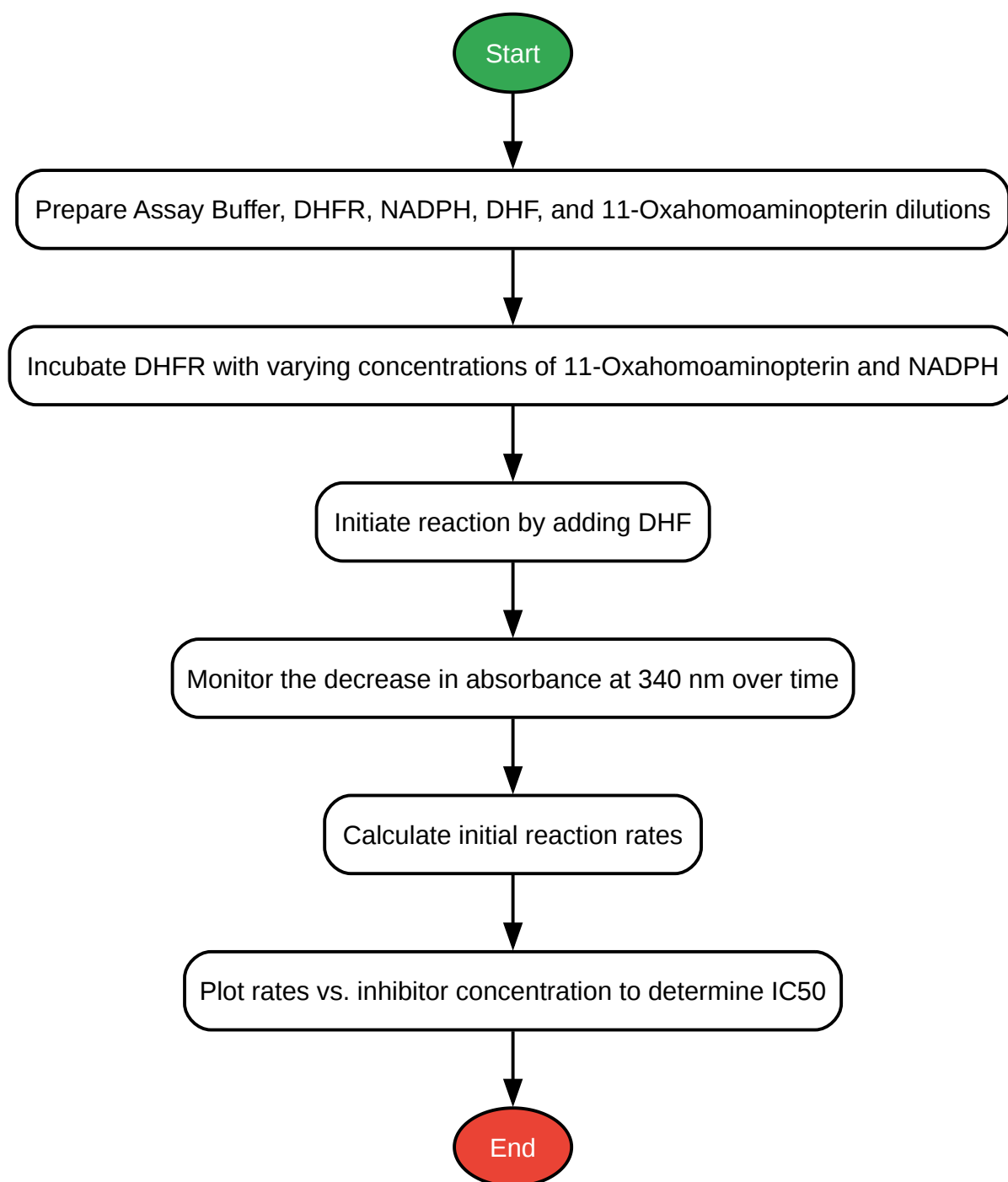
11-Oxahomoaminopterin is a synthetic analog of aminopterin, a potent folic acid antagonist. [1] As with other antifolates, its mechanism of action is centered on the disruption of folate-dependent metabolic pathways that are critical for cell proliferation, particularly DNA synthesis. This guide will explore the specific molecular interactions and cellular processes that underpin the antifolate activity of **11-Oxahomoaminopterin**.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary target of classical antifolates is Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.

11-Oxahomoaminopterin has been shown to inhibit DHFR from *Lactobacillus casei*.^{[1][2][3][4]} By binding to DHFR, **11-Oxahomoaminopterin** competitively inhibits the binding of the natural substrate, DHF, thereby depleting the intracellular pool of THF. This leads to the inhibition of DNA synthesis and ultimately, cell death.





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